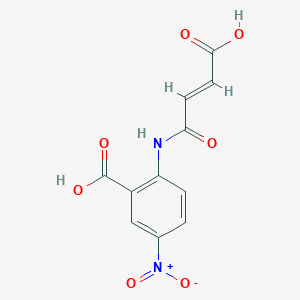

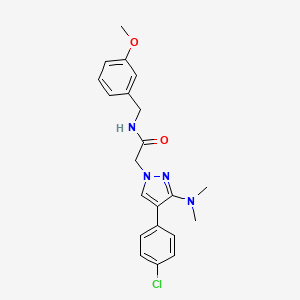

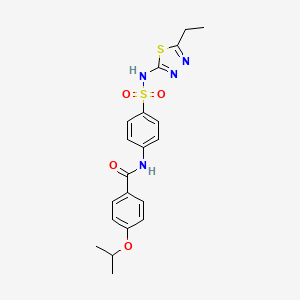

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(2E)-3-carboxyprop-2-enamido]benzoic acid” is a chemical compound with the CAS Number: 62530-49-8 . It has a molecular weight of 235.2 and its IUPAC name is 2-{[(2E)-3-carboxy-2-propenoyl]amino}benzoic acid . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

The compound is solid in its physical form . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Tissue Sulfhydryl Groups

A water-soluble aromatic disulfide derivative of 2-nitrobenzoic acid has been synthesized and found useful for the determination of sulfhydryl groups in biological materials. This derivative aids in studying the reaction of disulfide bonds with blood, providing insights into the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Solid-Phase Synthesis of Benzodiazepines

4-Fluoro-3-nitrobenzoic acid, a related compound, has been utilized in the solid-phase synthesis of substituted benzodiazepinones, demonstrating the compound's utility in facilitating aromatic substitution reactions and its role in the creation of pharmacologically relevant structures (Lee, Gauthier, & Rivero, 1999).

Oxidative Transformations

An efficient method for transforming primary carboxamides to nitriles using o-iodoxybenzoic acid, highlighting a significant application in organic synthesis and the modification of carboxylic acid functionalities (Bhalerao, Mahajan, Chaudhari, & Akamanchi, 2007).

Catalysis and Reaction Mechanisms

Homologation of Nitro Compounds

The selective conversion of 2-nitrophenyl compounds to aldehydes and further to tryptophan precursors demonstrates the chemical versatility of nitrobenzoic acid derivatives in synthesizing essential amino acid derivatives and indole structures (Tanaka, Yasuo, & Torii, 1989).

Antimicrobial Applications

The synthesis and characterization of organotin carboxylates derived from Schiff bases, including derivatives of nitrophenylfurfural and aminobenzoic acid, have shown significant in vitro antimicrobial activity against a range of fungi and bacteria. This application underscores the potential of nitrobenzoic acid derivatives in the development of new antimicrobial agents (Dias, Lima, Takahashi, & Ardisson, 2015).

Molecular Interaction Studies

Hydrogen Bonding

The study of hydrogen bonding in compounds of isonipecotamide with nitro-substituted benzoic acids reveals the structural importance of nitro groups in forming hydrogen-bonded structures, providing valuable insights into molecular assembly and the design of crystal structures (Smith & Wermuth, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , which indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O7/c14-9(3-4-10(15)16)12-8-2-1-6(13(19)20)5-7(8)11(17)18/h1-5H,(H,12,14)(H,15,16)(H,17,18)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPTXYQMIDPGEW-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)

![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)

![2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957973.png)